molecular formula C10H11F4NO B2411996 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline CAS No. 117401-79-3

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline

Cat. No.: B2411996
CAS No.: 117401-79-3
M. Wt: 237.198
InChI Key: PLMQEDVNCVIZTM-UHFFFAOYSA-N
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Description

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline is a chemical compound with the molecular formula C10H11F4NO and a molecular weight of 237.19 g/mol . It is characterized by the presence of a tetrafluoropropoxy group attached to a methyl aniline structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO/c11-9(12)10(13,14)6-16-5-7-2-1-3-8(15)4-7/h1-4,9H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMQEDVNCVIZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline typically involves the reaction of 3-aminobenzyl alcohol with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and in the development of drugs targeting membrane-bound proteins .

Comparison with Similar Compounds

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline can be compared with other similar compounds, such as:

    3-[(2,2,3,3-Tetrafluoropropoxy)phenyl]amine: This compound has a similar structure but lacks the methyl group, resulting in different chemical and physical properties.

    3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenol: This compound contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline is a fluorinated organic compound that has garnered attention in medicinal chemistry and industrial applications. Its unique structure imparts distinct biological activities, making it a subject of various studies aimed at understanding its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The compound features a tetrafluoropropoxy group attached to an aniline moiety, enhancing its lipophilicity and reactivity. The chemical formula is C10H11F4NC_{10}H_{11}F_4N with a molecular weight of approximately 237.19 g/mol. The presence of the tetrafluoropropoxy group significantly influences its interaction with biological systems, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tetrafluoropropoxy group enhances the compound's affinity for hydrophobic regions in proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme modulation : Altering the activity of enzymes involved in metabolic pathways.
  • Receptor interaction : Binding to cellular receptors, influencing signaling pathways.
  • Cell cycle regulation : Affecting cell proliferation and apoptosis through modulation of cell cycle checkpoints.

Biological Activity Studies

Research has explored the compound's potential in different biological contexts:

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat T-cell leukemia cells and HL60 leukemia cells.
  • Mechanism : Induction of G2/M phase cell cycle arrest and inhibition of topoisomerase II activity were observed in treated cells.
Cell Line IC50 (µM) Mechanism
Jurkat T-cells10-20Cell cycle arrest
HL60 leukemia5-15Topoisomerase II inhibition

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

  • Gram-positive bacteria : Effective against strains with MIC values ranging from 0.25 to 1 mM.
  • Fungi : Demonstrated antifungal activity at similar concentrations.

Case Studies

  • Fluorinated Pharmaceuticals : Research into the use of this compound as a building block for fluorinated drugs has shown promising results in enhancing bioavailability and efficacy.
  • Agrochemicals Development : The compound is being evaluated for its potential as an active ingredient in agrochemicals due to its unique properties that may improve pesticide effectiveness.

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